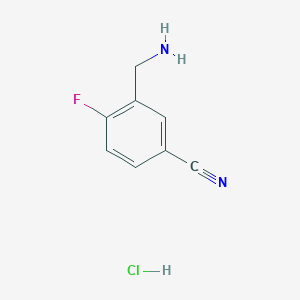

3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride

Description

Crystallographic Analysis and Molecular Geometry

The molecular structure of this compound exhibits a benzene ring substituted with three distinct functional groups that significantly influence its three-dimensional conformation and crystal packing behavior. The compound possesses the molecular formula C₈H₈ClFN₂ with a molecular weight of 186.61 grams per mole. The structural framework consists of a benzene ring bearing a nitrile group (-CN), a fluorine atom at the para position relative to the aminomethyl substituent, and an aminomethyl group (-CH₂NH₂) that exists in its protonated form as a hydrochloride salt.

Crystallographic analysis reveals that the nitrile group maintains a linear geometry with the carbon-nitrogen triple bond exhibiting characteristic bond lengths typical of aromatic nitriles. The fluorine atom at the para position introduces significant electronic effects while maintaining minimal steric interference with the aminomethyl substituent. The aminomethyl group adopts conformations that optimize both intramolecular interactions and crystal packing efficiency through hydrogen bonding networks facilitated by the protonated amino group in the hydrochloride salt form.

The molecular geometry demonstrates that the aromatic ring maintains planarity, with substituents positioned to minimize steric clashes while maximizing electronic stabilization. Bond angles around the benzene ring deviate slightly from the ideal 120° due to the electronic influence of the electron-withdrawing nitrile and fluorine substituents. The carbon-fluorine bond length typically measures approximately 1.35 Angstroms, consistent with values observed in other para-fluorinated aromatic compounds. The aminomethyl group shows rotational freedom around the benzylic carbon-carbon bond, allowing for conformational flexibility that facilitates optimal crystal packing arrangements.

Intermolecular interactions in the crystal lattice primarily involve hydrogen bonding between the protonated amino groups and chloride counterions, creating extended networks that stabilize the solid-state structure. These hydrogen bonding patterns contribute to the compound's physical properties, including melting point, solubility characteristics, and thermal stability. The crystal structure also exhibits weaker interactions such as carbon-hydrogen to fluorine contacts and aromatic stacking interactions that further contribute to lattice stability.

Electronic Structure and Substituent Effects

The electronic structure of this compound reflects the complex interplay between electron-donating and electron-withdrawing substituents on the aromatic ring system. The nitrile group serves as a strong electron-withdrawing substituent through both inductive and resonance effects, significantly depleting electron density from the aromatic ring. This electron withdrawal is enhanced by the para-positioned fluorine atom, which exhibits strong inductive electron-withdrawing effects due to its high electronegativity, creating a cumulative deactivation of the aromatic system toward electrophilic substitution reactions.

The aminomethyl substituent introduces electron-donating characteristics through the amino group's lone pair electrons, though this effect is moderated by the protonation state in the hydrochloride salt form. In the protonated state, the amino group's electron-donating capacity is significantly reduced, altering the overall electronic distribution within the molecule. The methylene bridge between the amino group and the aromatic ring provides some insulation from direct conjugation effects, localizing the amino group's influence primarily to inductive effects rather than resonance contributions.

Computational analysis of the electronic structure reveals that the highest occupied molecular orbital energy levels are influenced by the electron-donating aminomethyl group, while the lowest unoccupied molecular orbital characteristics are dominated by the electron-withdrawing nitrile and fluorine substituents. This electronic configuration creates a polarized molecular system with distinct electrophilic and nucleophilic regions that influence chemical reactivity patterns and intermolecular interactions.

The fluorine atom's electronic effects extend beyond simple inductive withdrawal, contributing to orbital interactions that affect bond strengths and molecular stability. Studies of similar fluorinated benzonitrile systems demonstrate that para-fluorine substitution can influence carbon-carbon bond activation energies and reaction pathways through electronic modulation of the aromatic system. The substituent effects create localized charge distributions that influence molecular recognition, binding affinity, and pharmacological activity when the compound interacts with biological targets.

Nuclear magnetic resonance spectroscopic analysis provides detailed insights into the electronic environment of individual atoms within the molecule. The fluorine atom exhibits characteristic chemical shifts that reflect its electronic environment and coupling patterns with adjacent carbon atoms. Carbon-13 nuclear magnetic resonance data reveals the electron-deficient nature of carbons adjacent to electron-withdrawing groups, while proton nuclear magnetic resonance patterns demonstrate the influence of aromatic ring currents and substituent effects on chemical shift values.

Comparative Analysis with Ortho- and Para-Fluorinated Isomers

Comparative structural analysis between this compound and its positional isomers reveals significant differences in molecular geometry, electronic properties, and intermolecular interactions. The 2-fluorobenzonitrile derivatives, represented by compounds such as 3-(Aminomethyl)-2-fluorobenzonitrile hydrochloride, exhibit distinct structural characteristics due to the ortho relationship between the fluorine atom and the nitrile group. This ortho positioning creates unique electronic interactions and steric effects that influence molecular conformation and crystal packing behavior.

In ortho-fluorinated isomers, the proximity of the fluorine atom to the nitrile group enables direct electronic interactions that can affect carbon-nitrogen triple bond characteristics and overall molecular reactivity. Research on ortho-fluoro effects in benzonitrile systems demonstrates that this positioning can influence carbon-carbon bond activation processes and coordination chemistry behavior. The ortho arrangement also creates potential for intramolecular interactions that may stabilize certain conformations while restricting rotational freedom around the nitrile-bearing carbon.

Meta-fluorinated derivatives exhibit intermediate characteristics between ortho and para isomers, with the fluorine atom positioned to provide moderate electronic effects without direct interference with the nitrile group. Structural studies of related meta-fluorinated benzonitrile compounds show that this positioning allows for balanced electronic effects while maintaining relatively unrestricted molecular flexibility. The meta arrangement often results in asymmetric charge distributions that can influence molecular recognition and binding specificity.

The following comparative data illustrates key structural parameters across fluorinated benzonitrile isomers:

| Isomer Position | Molecular Formula | Molecular Weight (g/mol) | Key Electronic Effects | Structural Characteristics |

|---|---|---|---|---|

| Ortho (2-fluoro) | C₈H₈ClFN₂ | 186.61 | Direct F-CN interaction | Restricted rotation, enhanced reactivity |

| Meta (3-fluoro) | C₈H₈ClFN₂ | 186.61 | Intermediate effects | Balanced electronic properties |

| Para (4-fluoro) | C₈H₈ClFN₂ | 186.61 | Maximized separation | Minimal steric interference |

Para-substituted derivatives like the target compound demonstrate optimal balance between electronic effects and structural accessibility. The para positioning maximizes the distance between the fluorine atom and other substituents while maintaining strong electronic communication through the aromatic ring system. This arrangement facilitates synthetic accessibility and often results in enhanced stability compared to ortho-substituted analogs.

Crystallographic comparison reveals that para-fluorinated isomers typically exhibit more efficient crystal packing due to reduced steric hindrance and more symmetrical molecular shapes. The extended separation between substituents in para-arranged systems allows for optimal hydrogen bonding networks and minimized repulsive interactions in the solid state. These structural advantages often translate to improved physical properties such as thermal stability and solubility characteristics.

Electronic structure calculations demonstrate that para-fluorinated benzonitrile derivatives exhibit more predictable electronic properties due to the symmetric arrangement of substituents. The para configuration allows for clear delineation of electron-donating and electron-withdrawing regions, facilitating rational design of derivatives with targeted electronic characteristics. This predictability extends to spectroscopic properties, where para-substituted compounds often show cleaner spectra with well-resolved signals that facilitate structural characterization and purity assessment.

Biological activity comparisons between positional isomers reveal that the para-fluorinated compounds often demonstrate enhanced metabolic stability and improved pharmacokinetic properties. The para arrangement provides optimal balance between lipophilicity enhancement from fluorine substitution and maintained accessibility of key functional groups for biological interactions. These advantages make para-fluorinated derivatives particularly attractive for pharmaceutical applications where both potency and stability are critical considerations.

Properties

IUPAC Name |

3-(aminomethyl)-4-fluorobenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2.ClH/c9-8-2-1-6(4-10)3-7(8)5-11;/h1-3H,5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYDXMWZHARIBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its structural features, which include an amino group and a fluorine atom attached to a benzene ring. This compound belongs to the substituted benzonitrile family and is noted for its potential biological activities. The presence of the amino group enhances its reactivity, while the fluorine atom may influence its pharmacokinetic properties, such as lipophilicity and metabolic stability.

Structural Characteristics

The molecular formula of this compound is C8H9ClFN, with a molecular weight of 186.61 g/mol. The compound's structure suggests various possible interactions with biological targets, particularly in the realm of drug development.

Potential Applications

The compound may have applications in:

- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential for this compound in treating infections.

- Cancer Research : Given its structural similarities to known inhibitors in cancer pathways, this compound could be investigated as a potential anticancer agent.

- Neuropharmacology : Its amine group may allow interaction with neurotransmitter systems, warranting studies in neurological contexts.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing some related compounds along with their similarity indices:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(Aminomethyl)-3-fluorobenzonitrile | 1354963-08-8 | 0.97 |

| 4-(Aminomethyl)-2-fluorobenzonitrile hydrochloride | 1187927-96-3 | 0.94 |

| 4-(Aminomethyl)-3,5-difluorobenzonitrile | 701269-55-8 | 0.97 |

| 4-(Aminomethyl)-2-fluorobenzonitrile | 368426-73-7 | 0.92 |

These compounds share structural features that may influence their biological activities, providing a framework for future research on this compound.

Currently, there is no comprehensive information available regarding the specific mechanism of action for this compound. Further research is necessary to elucidate how it interacts at the molecular level with various biological systems. Understanding these interactions will be crucial for assessing its therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride has shown potential in various medicinal applications:

- Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of pathogens, suggesting that this compound could be effective in treating infections. Preliminary studies indicate that it may inhibit bacterial growth, warranting further investigation into its antimicrobial properties.

- Cancer Research : The structural similarities to known inhibitors in cancer pathways make this compound a candidate for anticancer research. Its ability to interact with biological targets could lead to the development of new cancer therapies.

- Neuropharmacology : The presence of the amino group suggests potential interactions with neurotransmitter systems, indicating possible applications in treating neurological disorders.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

- Synthesis of Derivatives : It can be utilized to synthesize various derivatives through nucleophilic substitution reactions. For example, it can react with electrophiles to form substituted benzonitriles, which are valuable intermediates in pharmaceutical synthesis .

- Fluorescent Probes : The compound can be modified to create fluorescent-labeled compounds for biochemical studies, enhancing the ability to visualize biological processes in real-time.

Case Studies and Research Findings

- Antimicrobial Studies : A study investigating the antimicrobial properties of related benzonitriles found that compounds with similar structures exhibited significant activity against Gram-positive and Gram-negative bacteria. This suggests that this compound could also possess similar properties, making it a candidate for further exploration in antimicrobial drug development.

- Cancer Inhibition Assays : Research has indicated that compounds with fluorine substitutions often show enhanced potency against cancer cell lines. Preliminary assays using derivatives of this compound have shown promising results in inhibiting the proliferation of certain cancer cell types, indicating potential therapeutic applications.

- Neuropharmacological Applications : Investigations into the interaction of amine-containing compounds with neurotransmitter receptors have highlighted their potential role in modulating neurological functions. This opens avenues for studying the effects of this compound in neuropharmacology.

Comparison with Similar Compounds

Substituent Position and Reactivity

- Fluorine vs.

- Aminomethyl Position: Moving the aminomethyl group from the 3-position (target compound) to the 4-position (4-(Aminomethyl)benzonitrile hydrochloride) alters steric and electronic interactions, affecting binding affinity in receptor-targeted applications .

Functional Group Modifications

- Nitrile vs. Amide: The nitrile group (-CN) in benzonitrile derivatives contrasts with the amide (-CONH-) in 3-(Aminomethyl)-4-chloro-N-isobutylbenzamide hydrochloride. Nitriles are often used as intermediates in heterocyclic synthesis, whereas amides are common in peptidomimetics .

- Methylamino Substitution: 3-((Methylamino)methyl)benzonitrile (similarity score 0.88) demonstrates how alkylation of the amine group impacts solubility and bioavailability .

Preparation Methods

Starting Material and Initial Functionalization

A common precursor is 4-fluorobenzaldehyde or related fluorotoluene derivatives. The aldehyde or methyl group can be converted into the nitrile functionality through oxime formation followed by dehydration or via Sandmeyer-type reactions.

One documented method involves converting 4-fluoro-2-methylbenzaldehyde to the corresponding oxime using hydroxylamine hydrochloride in the presence of a base such as N,N-diisopropylethylamine and ethanol as solvent at 20–35°C. This oxime is then dehydrated to yield 4-fluoro-2-methylbenzonitrile .

Although this example uses the 2-methyl isomer, the chemistry is applicable to 4-fluorobenzonitrile derivatives by analogy.

Introduction of the Aminomethyl Group

The aminomethyl group (-CH2NH2) is typically introduced by reduction of a corresponding nitrile or by substitution reactions on halogenated intermediates.

A common industrial approach involves the Sandmeyer reaction to introduce the nitrile group onto an aminotoluene intermediate, followed by reduction of the nitrile to the aminomethyl group.

Alternatively, reduction of 3-fluorobenzonitrile derivatives with strong hydride reagents such as lithium aluminum hydride (LiAlH4) has been reported to yield the corresponding aminomethylbenzene derivatives.

Conversion to Hydrochloride Salt

The free amine is treated with hydrochloric acid to form the hydrochloride salt, which improves compound stability and facilitates purification.

Representative Synthetic Route Example

| Step | Reactants/Intermediates | Reaction Conditions | Outcome/Product |

|---|---|---|---|

| 1 | 4-Fluorobenzaldehyde + Hydroxylamine HCl + Base (e.g., DIPEA) + Ethanol | Stirring at 20–35°C | Formation of 4-fluorobenzaldoxime |

| 2 | 4-Fluorobenzaldoxime | Dehydration (thermal or chemical) | 4-Fluorobenzonitrile |

| 3 | 4-Fluorobenzonitrile | Reduction with LiAlH4 or catalytic hydrogenation | 3-(Aminomethyl)-4-fluorobenzylamine |

| 4 | 3-(Aminomethyl)-4-fluorobenzylamine | Treatment with HCl | This compound salt |

Industrial Production Considerations

Industrial synthesis optimizes reaction conditions for yield, safety, and environmental impact.

Use of continuous flow reactors and automated synthesis systems enhances reproducibility and scalability.

Selection of solvents such as ethanol or methanol is preferred for environmental and safety reasons.

Avoidance of hazardous intermediates like bromo compounds is emphasized for commercial viability.

Purification often involves crystallization of the hydrochloride salt to ensure high purity.

Research Findings and Advances

Automated and streamlined syntheses have been developed for related fluorobenzonitrile derivatives, reducing the number of manipulations and improving efficiency.

Catalytic systems employing quaternary ammonium salts facilitate nucleophilic aromatic substitution reactions to introduce fluorine or nitrile groups on aromatic rings.

Microwave-assisted reactions and hydrazine monohydrate have been used in related fluorobenzonitrile chemistry to improve reaction rates and yields.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Oxime formation and dehydration | Hydroxylamine HCl, DIPEA, ethanol, 20–35°C | Mild conditions, good yields | Requires careful control of pH |

| Sandmeyer reaction | Aminotoluene, CuCN, acidic conditions | Direct nitrile introduction | Use of copper salts, handling issues |

| Reduction of nitrile to amine | LiAlH4 or catalytic hydrogenation | High selectivity for aminomethyl group | Requires careful handling of hydrides |

| Salt formation | HCl treatment | Stabilizes amine, facilitates purification | Additional step |

| Automated continuous flow synthesis | Flow reactors, automated systems | Scalable, reproducible | Requires specialized equipment |

Q & A

Q. Advanced

- DFT calculations : Optimize geometry and predict electrophilic sites (e.g., nitrile carbon reactivity) .

- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., GABAA receptors), focusing on hydrogen bonding with the aminomethyl group and π-π stacking of the fluorobenzene ring .

What are the challenges in scaling up synthesis, and how can purification be optimized?

Q. Advanced

- Byproduct formation : Aminomethylation may yield N-alkylated impurities. Use gradient HPLC (20→80% acetonitrile in 0.1% TFA) to isolate the target .

- Crystallization : Recrystallize from ethanol/water (3:1) to obtain high-purity hydrochloride salt (>99% by NMR) .

How does the compound’s stability vary under oxidative or photolytic conditions?

Q. Advanced

- Oxidative stress : The nitrile group is stable to H₂O₂ (<10% degradation at 1 mM, 24 hrs), but the aminomethyl moiety may oxidize to nitro derivatives under strong oxidizers .

- Light sensitivity : Store in amber vials; UV-Vis studies show λmax at 270 nm, with <3% photodegradation after 48 hrs under ambient light .

What safety protocols are essential for handling this compound?

Q. Basic

- PPE : Gloves, lab coat, and eye protection (ANSI Z87.1-rated goggles) .

- Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols .

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

How can SAR studies guide the design of analogs with improved pharmacokinetics?

Q. Advanced

- LogP modulation : Introduce polar groups (e.g., hydroxyl) to reduce LogP from 2.1 (parent compound) to <1.5 for enhanced solubility .

- Metabolic stability : Replace the nitrile with a bioisostere (e.g., tetrazole) to resist CYP450-mediated oxidation .

What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.